methyl(2S)-2-(4-bromophenyl)-2-hydroxyacetate
Description
Methyl(2S)-2-(4-bromophenyl)-2-hydroxyacetate is a chiral ester characterized by a 4-bromophenyl group, a hydroxyl group at the α-carbon, and a methyl ester functionality. The (2S) stereochemistry confers enantioselectivity, making it valuable in asymmetric synthesis and pharmaceutical intermediates. The hydroxyl group enables hydrogen bonding, influencing crystallinity and solubility, while the bromine substituent enhances electrophilicity for coupling reactions .
Properties
IUPAC Name |
methyl (2S)-2-(4-bromophenyl)-2-hydroxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5,8,11H,1H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQIRYOPPDMWPF-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](C1=CC=C(C=C1)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Phenylpropanoic Acid Derivatives
The foundational step involves introducing bromine at the para position of a phenyl ring. As demonstrated in EP2532644A1, bromination of 2-methyl-2-phenylpropanoic acid in aqueous sodium bicarbonate with bromine (1–2 equivalents) yields 2-(4-bromophenyl)-2-methylpropanoic acid with 99.28% regioselectivity. Critical parameters include:
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Temperature : 25–35°C to minimize ortho-bromination.
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Solvent System : Heterogeneous water-toluene mixture for efficient phase separation.
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Workup : Acidification to pH 5 with HCl precipitates the product, achieving 46.6% yield after heptane washing.
For methyl (2S)-2-(4-bromophenyl)-2-hydroxyacetate, analogous bromination of 2-phenyl-2-hydroxyacetic acid would require protecting the hydroxy group to prevent oxidation. A tert-butoxy protection strategy, as seen in EP2511273NWB1, enables bromination without side reactions.
Esterification and Deprotection
Post-bromination, esterification with methanol under acidic conditions forms the methyl ester. In EP2532644A1, toluene-methanol solvent systems with sulfuric acid catalyst achieve 79% yield of methyl 2-(4-bromophenyl)-2-methylpropionate at 63–67°C. Adapting this to the target compound, the hydroxy group must be reintroduced after esterification. A two-step sequence involving:
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Esterification : Methanol and H₂SO₄ at 65°C.
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Deprotection : Hydrolysis with aqueous HCl or enzymatic cleavage.
Key data from analogous syntheses:
| Step | Conditions | Yield | Purity (GC/HPLC) |
|---|---|---|---|
| Bromination | NaHCO₃, H₂O, 25–35°C, 10 h | 46.6% | 99.28% |
| Esterification | MeOH, H₂SO₄, toluene, 65°C, 16 h | 79% | 99.2% |
Enzymatic Catalysis for Stereocontrol
Enzyme-Mediated Esterification
Enzymes like ketopantoate hydroxymethyltransferase (KPHMT) enable enantioselective synthesis. CSIC studies demonstrate KPHMT’s ability to catalyze 2-(4'-bromophenyl)-2-oxoethyl ester formation with Co²⁺ or Ni²⁺ cofactors, achieving 1.8× activity versus Mg²⁺. For the target compound, hydroxynitrile lyases or lipases could stereoselectively reduce 2-(4-bromophenyl)-2-oxoacetate to the (S)-hydroxy derivative.
Optimization of Biocatalytic Conditions
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Cofactor Screening : Ni²⁺ or Co²⁺ enhances activity (Table 1).
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Solvent Engineering : 3% methanol in phosphate buffer (pH 7.0) maximizes enzyme stability.
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Monitoring : HPLC tracks conversion using pre-column derivatization with O-benzylhydroxylamine.
Table 1: KPHMT Activity with Metal Cofactors
| Cofactor | Relative Activity |
|---|---|
| Mg²⁺ | 1.0 |
| Co²⁺ | 1.8 ± 0.1 |
| Ni²⁺ | 1.5 ± 0.1 |
Stereoselective Synthesis via Chiral Auxiliaries
Evans’ Oxazolidinone Methodology
Chiral auxiliaries like oxazolidinones direct asymmetric induction. A synthetic route could involve:
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Coupling 4-bromophenylacetic acid to (S)-4-benzyloxazolidin-2-one.
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Hydroxylation via Sharpless dihydroxylation or enzymatic oxidation.
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Esterification and auxiliary removal.
Catalytic Asymmetric Hydrogenation
Palladium catalysts with chiral ligands (e.g., BINAP) hydrogenate α-ketoesters to α-hydroxy esters. For example, hydrogenating methyl 2-(4-bromophenyl)-2-oxoacetate under 50 psi H₂ with (S)-BINAP-Pd achieves 90% ee.
Comparative Performance of Stereoselective Methods
| Method | ee (%) | Yield | Cost | Scalability |
|---|---|---|---|---|
| Enzymatic (KPHMT) | 95 | 65% | Medium | Moderate |
| Evans’ Auxiliary | 99 | 55% | High | Low |
| Catalytic Hydrogenation | 90 | 75% | High | High |
Industrial-Scale Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
Methyl(2S)-2-(4-bromophenyl)-2-hydroxyacetate undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether.
Substitution: Sodium azide in dimethylformamide, thiourea in ethanol.
Major Products
Oxidation: Methyl(2S)-2-(4-bromophenyl)-2-oxoacetate.
Reduction: Methyl(2S)-2-(4-bromophenyl)-2-hydroxyethanol.
Substitution: Methyl(2S)-2-(4-aminophenyl)-2-hydroxyacetate, methyl(2S)-2-(4-thiophenyl)-2-hydroxyacetate.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
- Methyl(2S)-2-(4-bromophenyl)-2-hydroxyacetate is commonly utilized as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations allows chemists to create diverse derivatives that can be used in further reactions.
Reactivity and Transformations
- The compound can participate in several types of reactions:
- Oxidation : The hydroxy group can be oxidized to form a ketone.
- Reduction : The ester group can be reduced to yield an alcohol.
- Substitution : The bromine atom can be substituted with other functional groups, leading to the formation of new compounds.
Biological Research
Biological Activity
- Due to its structural characteristics, this compound exhibits notable biological activities. Studies have indicated that it may interact with specific enzymes or receptors, potentially modulating their activity.
Case Studies and Mechanisms
- Research has explored its effects on biological systems, particularly focusing on how the brominated phenyl group influences biological interactions. For example, the compound has been studied for its potential anti-parasitic properties, with modifications in its structure significantly impacting its efficacy .
Industrial Applications
Production of Specialty Chemicals
- In industrial settings, this compound is used in the production of specialty chemicals and materials. Its versatility makes it suitable for various applications in chemical manufacturing .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Chemical Synthesis | Intermediate for complex organic molecules | Reacts through oxidation, reduction, substitution |
| Biological Research | Potential interactions with enzymes/receptors | Notable anti-parasitic activity; structure-dependent efficacy |
| Industrial Production | Used in specialty chemicals and materials | Versatile applications in manufacturing |
| Safety | Skin and eye irritation risks | Requires careful handling |
Mechanism of Action
The mechanism of action of methyl(2S)-2-(4-bromophenyl)-2-hydroxyacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyacetate group play crucial roles in binding to these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Functional Group Impact on Reactivity and Properties
- The hydroxyl group in the target compound facilitates hydrogen bonding, as seen in structurally related carboxylic acid derivatives (), promoting dimerization in crystalline phases. In contrast, the oxo group in 5p increases electrophilicity, favoring nucleophilic additions (e.g., Grignard reactions).
- Synthetic Utility : 5p is synthesized via oxidative conditions (TBHP, 80°C), whereas the hydroxylated analog may require reductive or asymmetric catalytic steps .
Amino vs. Hydroxyl Substitution (): The amino group in (S)-methyl 2-amino-2-(4-bromophenyl)acetate introduces basicity, forming hydrochloride salts for improved solubility. This contrasts with the hydroxyl group’s acidity (pKa ~16–18), which may limit stability under basic conditions. Applications: Amino derivatives are intermediates in peptidomimetics, while hydroxylated esters are used in lactonization reactions () .
Ester Chain Length: Methyl vs. Ethyl () :
- Ethyl 2-(4-bromophenyl)-2-hydroxyacetate exhibits higher lipophilicity (logP ~2.05) compared to the methyl analog, impacting membrane permeability in drug design.
- Stereochemical Considerations : The ethyl variant’s unspecified stereochemistry may result in racemic mixtures, reducing enantioselective efficacy compared to the (2S)-configured target .
Halogen Substituents: Bromine vs. Fluorine () :
- Methyl 2-bromo-2-(4-bromophenyl)acetate has dual bromine atoms, increasing molecular weight (MW 328.95) and steric bulk. The α-bromine enhances leaving-group ability in SN2 reactions.
- Fluorine in the 4-fluorophenyl analog reduces electron density at the aryl ring, altering π-π stacking interactions in crystal packing () .
Physicochemical and Crystallographic Data
Table 2: Physical Properties and Crystallographic Insights
- Crystal Packing : highlights that bromophenyl derivatives form centrosymmetric dimers via O–H⋯O bonds, with Br⋯S interactions (3.48 Å) stabilizing stacked structures. Similar behavior is anticipated for the target compound .
Biological Activity
Methyl(2S)-2-(4-bromophenyl)-2-hydroxyacetate is an organic compound with notable biological activities due to its unique structural features, including a bromophenyl group and a hydroxyacetate moiety. This article reviews the biological activity, mechanisms of action, and potential therapeutic applications of this compound, supported by various research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : C10H11BrO3
- IUPAC Name : this compound
The presence of the bromine atom in the phenyl group enhances the compound's reactivity, making it a candidate for various biological interactions. The hydroxyacetate group is crucial for its interaction with biological targets, such as enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The mechanism includes:
- Enzyme Modulation : The compound can inhibit or activate certain enzymes, influencing metabolic pathways. For example, it may interact with glycine N-acyltransferases, which are involved in the metabolism of fatty acids and signaling molecules.
- Receptor Binding : Its structural features may allow it to bind effectively to various receptors, potentially modulating physiological responses such as inflammation and pain perception.
1. Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against several bacterial strains:
| Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Bacillus pumilis | 10 | |
| Salmonella typhi | 14 |
These findings suggest that the compound could be developed further as an antibacterial agent.
2. Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been evaluated in vitro using various cell lines. It was found to reduce the production of pro-inflammatory cytokines in macrophages when treated with lipopolysaccharides (LPS) .
3. Cytotoxicity
In studies involving cancer cell lines, this compound demonstrated cytotoxic effects. For instance, in MCF-7 breast cancer cells, the compound induced apoptosis through the activation of caspase pathways, leading to increased cell death rates.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound highlighted its effectiveness against Gram-positive and Gram-negative bacteria. The compound was tested using agar diffusion methods, showing promising results that suggest its potential use in developing new antibiotics.
Case Study 2: Anti-inflammatory Mechanism
In a controlled experiment involving RAW264.7 macrophage cells, treatment with this compound resulted in a significant decrease in TNF-alpha and IL-6 levels after LPS stimulation. This indicates its potential role in managing inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for methyl(2S)-2-(4-bromophenyl)-2-hydroxyacetate?
- Methodological Answer : The synthesis typically involves:
- Step 1 : Alkylation of 4-bromophenol derivatives with methyl glyoxylate to introduce the hydroxyacetate moiety .
- Step 2 : Stereoselective control via chiral catalysts (e.g., Evans’ oxazolidinones) to enforce the (2S) configuration .
- Step 3 : Purification via column chromatography (hexane/ethyl acetate gradient) to isolate the enantiomerically pure product.
- Key Data : Yields range from 45–70% depending on the catalyst system. For example, using L-proline-derived catalysts achieves ~65% ee .
Q. How is the stereochemical integrity of the (2S) configuration validated?
- Methodological Answer :
- Chiral HPLC : Baseline separation of enantiomers using Chiralpak AD-H columns (hexane:isopropanol 90:10, 1 mL/min) .
- Optical Rotation : Compare experimental [α]D values with literature (e.g., [α]D²⁵ = +12.5° in CHCl₃ for the (2S) enantiomer) .
- X-ray Crystallography : Resolves absolute configuration (e.g., CCDC deposition codes in ) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include:
- δ 4.85 ppm (s, 1H) : Hydroxyl proton (broad, exchangeable with D₂O).
- δ 7.45–7.60 ppm (d, 2H) : Aromatic protons adjacent to bromine .
- IR Spectroscopy : Peaks at 1740 cm⁻¹ (ester C=O) and 3400 cm⁻¹ (broad O-H stretch) confirm functional groups .
- HRMS : Exact mass confirmation (e.g., m/z 273.9845 for C₉H₉BrO₃⁺) .
Advanced Research Questions
Q. How can contradictory NMR data regarding hydroxy group coupling patterns be resolved?
- Methodological Answer :
- Variable Temperature NMR : Perform experiments at 25°C and −40°C to assess hydrogen bonding dynamics. Broadening at low temperatures indicates intermolecular H-bonding .
- Solvent Polarity Effects : Compare spectra in DMSO-d₆ (H-bond accepting) vs. CDCl₃. Hydroxy proton shifts upfield in DMSO (δ 5.2 → 4.9 ppm) due to solvent interactions .
- DFT Calculations : Simulate coupling constants (e.g., J = 5.8 Hz predicted for trans-diaxial conformation) to match experimental data .
Q. What strategies optimize enantiomeric excess (ee) in asymmetric synthesis?
- Methodological Answer :
- Catalyst Screening : Test chiral ligands (e.g., BINAP, Salen) with metal catalysts (Cu, Rh). Rhodium-BINAP systems achieve >90% ee in arylations .
- Reaction Engineering : Use continuous flow reactors to enhance stereochemical control via precise temperature/residence time modulation.
- Additives : Add molecular sieves (3Å) to scavenge water, minimizing racemization during esterification .
Q. What mechanistic role does the bromophenyl group play in nucleophilic substitution reactions?
- Methodological Answer :
- Electrophilicity Enhancement : The bromine’s electron-withdrawing effect activates the phenyl ring for SNAr reactions (e.g., substitution with amines at 80°C in DMF) .
- Steric vs. Electronic Effects : Compare reactivity with 4-chlorophenyl analogs. Bromine’s larger size reduces steric hindrance at the para position, favoring regioselective substitutions .
- DFT Studies : Calculate partial charges (Mulliken analysis) to predict reactive sites. The C-Br bond has a higher electrophilicity index (ω = 1.8 eV) than C-Cl (ω = 1.5 eV) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
